molecular formula C15H14O5 B1608776 Bis(4-methoxyphenyl) carbonate CAS No. 5676-71-1

Bis(4-methoxyphenyl) carbonate

Cat. No. B1608776
CAS RN: 5676-71-1
M. Wt: 274.27 g/mol
InChI Key: PVBTWSPZTNYNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxyphenyl) carbonate is a chemical compound with the molecular formula C15H14O5 . It has a molecular weight of 274.27 .


Synthesis Analysis

Bis(4-methoxyphenyl) carbonate can be synthesized using various methods . One method involves the reaction of 4-methoxyphenol with 4-methoxyphenyl chloroformate in the presence of pyridine in dichloromethane at 0 - 20°C . The residue obtained from this reaction is diluted with ethyl acetate, and the organic layer is washed with a saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous magnesium sulfate and evaporated to dryness in vacuo to afford bis(4-methoxyphenyl) dicarbonate .


Molecular Structure Analysis

The molecular structure of Bis(4-methoxyphenyl) carbonate has been confirmed by 1H NMR, 13C NMR and FTIR . The structure of the compound has also been characterized by X-ray diffraction .


Chemical Reactions Analysis

Bis(4-methoxyphenyl) carbonate can undergo various chemical reactions. For instance, it can undergo hydrolysis to form the corresponding quinone imine oxide and methanol . The methoxide ion formed from methanol can then reduce the oxoammonium cation to intermediate bis(4-methoxyphenyl)-hydroxylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bis(4-methoxyphenyl) carbonate include a molecular weight of 274.27 and a molecular formula of C15H14O5 . The compound has been confirmed by 1H NMR, 13C NMR and FTIR .

Scientific Research Applications

1. Fabrication of Chitosan-Bis(4-formyl-2 methoxy phenyl carbonate) Schiff Base Nanoparticles

  • Summary of Application: This study focuses on the synthesis of bis(4-formyl-2 methoxy phenyl carbonate) using two green reagents dimethyl carbonate and vanillin for application as a therapeutic agent . The synthesized compound was used to create Schiff base nanoparticles by crosslinking with chitosan .
  • Methods of Application: The nanoparticles were confirmed by cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy . The thermal stability of the formed nanoparticles was predicted using thermogravimetric analysis .
  • Results or Outcomes: Both the synthesized compound and the nanoparticles showed significant radical scavenging potential and anticancer property . They exhibited a dose-dependent cytotoxicity towards different cell lines .

2. Crystal Structure of Bis[(4-methoxyphenyl)(picolinoyl)amido-κ2N:N′]copper(II)

  • Summary of Application: This research focuses on the crystal structure of bis[(4-methoxyphenyl)(picolinoyl)amido-κ2N:N′]copper(II), a compound related to Bis(4-methoxyphenyl) carbonate .
  • Methods of Application: The crystal structure was determined using X-ray crystallography .
  • Results or Outcomes: The crystal structure was found to be triclinic, with specific dimensions and angles provided .

3. Autoreduction of Bis(4-methoxyphenyl)-oxoammonium Cation

  • Summary of Application: This study investigates the hydrolysis of bis(4-methoxyphenyl)-oxoammonium cation to the corresponding quinone imine oxide and methanol .
  • Methods of Application: The reaction was monitored and the products were analyzed .
  • Results or Outcomes: The study found that the methoxide ion produced from the hydrolysis reduces the oxoammonium cation to intermediate bis(4-methoxyphenyl)-hydroxylamine .

4. Sustainable Polymers Synthesis

  • Summary of Application: This research focuses on the synthesis of novel symmetric bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC) polymeric monomers using vanillin as a raw chemical . These monomers have been submitted for polymer synthesis via well-established polymeric strategies .
  • Methods of Application: The structure of the synthesized polymers was confirmed by 1H NMR, 13C NMR and FTIR . The gel permeation chromatograph (GPC) analysis shows that the Mn of poly(carbonate ester)s oligomers ranges from 3100 to 7900 with PDI between 1.31 and 1.65, and the Mn of poly(carbonate urethane)s ranges from 16,400 to 24,400 with PDI ranging from 1.36 to 2.17 .
  • Results or Outcomes: The DSC analysis shows that the poly(carbonate ester)s oligomers have relative low Tg ranging from 37.4 to 74.1 °C, and the poly(carbonate urethane)s have Tg ranging from 97.3 to 138.3 °C, mainly correlating to the structure of dicarboxylic acid chlorides and diisocyanates used .

5. Antioxidant and Anticancer Properties

  • Summary of Application: This study details the mechanism of synthesis of bis(4-formyl-2 methoxy phenyl carbonate), using two green reagents dimethyl carbonate and vanillin for application as a therapeutic agent . The synthesized FMPC was identified from the 13C nuclear magnetic resonance spectra .
  • Methods of Application: The novel modified Schiff base nanoparticles resulted from the crosslinking of FMPC with chitosan were confirmed by cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy .
  • Results or Outcomes: Both FMPC and C-FMPC-Nps showed significant radical scavenging potential and anticancer property . The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, underwent hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .

6. Preparation of Poly(Carbonate Ester)s and Poly(Carbonate Urethane)s

  • Summary of Application: This research focuses on the preparation of a new class of poly(carbonate ester)s oligomers and poly(carbonate urethane)s via reactions between BHMC with dicarboxylic acid chlorides and diisocyanates, respectively .
  • Methods of Application: The structure of the synthesized polymers was confirmed by 1H NMR, 13C NMR and FTIR .
  • Results or Outcomes: The DSC analysis shows that the poly(carbonate ester)s oligomers have relative low Tg ranging from 37.4 to 74.1 °C, and the poly(carbonate urethane)s have Tg ranging from 97.3 to 138.3 °C, mainly correlating to the structure of dicarboxylic acid chlorides and diisocyanates used .

7. Synthesis of Sustainable Polymers

  • Summary of Application: This research focuses on the synthesis of novel symmetric bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC) polymeric monomers using vanillin as a raw chemical . These monomers have been submitted for polymer synthesis via well-established polymeric strategies .
  • Methods of Application: The structure of the synthesized polymers was confirmed by 1H NMR, 13C NMR and FTIR . The gel permeation chromatograph (GPC) analysis shows that the Mn of poly(carbonate ester)s oligomers ranges from 3100 to 7900 with PDI between 1.31 and 1.65, and the Mn of poly(carbonate urethane)s ranges from 16,400 to 24,400 with PDI ranging from 1.36 to 2.17 .
  • Results or Outcomes: The DSC analysis shows that the poly(carbonate ester)s oligomers have relative low Tg ranging from 37.4 to 74.1 °C, and the poly(carbonate urethane)s have Tg ranging from 97.3 to 138.3 °C, mainly correlating to the structure of dicarboxylic acid chlorides and diisocyanates used .

8. Hole Transport Materials for Perovskite Solar Cells

  • Summary of Application: This study investigates the importance of terminated groups in 9,9-bis(4-methoxyphenyl)-substituted fluorene-based hole transport materials for highly efficient organic–inorganic hybrid and all-inorganic perovskite solar cells .
  • Methods of Application: The study involves the synthesis of two new easily accessible 9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs comprising H (YT1) and methoxyphenyl-fluorene (YT3) as the terminated groups .
  • Results or Outcomes: The (FAPbI3)0.85(MAPbBr3)0.15 and CsPbI2Br PSCs based on YT3 yield very impressive PCEs of 20.23% and 13.36%, respectively, both of which are higher than that of Spiro-OMeTAD (19.18% and 12.30%) .

9. Activated Carbonates for Differentiated Polycarbonates

  • Summary of Application: This research investigates how activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .
  • Methods of Application: The study involves the use of Bis(methyl salicyl) carbonate (BMSC) in melt polymerization reactions, resulting in shorter reaction times .
  • Results or Outcomes: The study found that BMSC clearly shows reactivity benefits over diphenyl carbonate .

Future Directions

Bis(4-methoxyphenyl) carbonate has potential applications in the field of perovskite solar cells (PSC). Modulating the electron-deficiency of the π-bridged units in bis(4-methoxyphenyl)amine-based hole-transporting materials can improve hole mobility and the performances of PSC devices . The compound can also be used as a therapeutic agent .

properties

IUPAC Name

bis(4-methoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBTWSPZTNYNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396504
Record name bis(4-methoxyphenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl) carbonate

CAS RN

5676-71-1
Record name bis(4-methoxyphenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-methoxyphenyl) carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(4-methoxyphenyl) carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(4-methoxyphenyl) carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(4-methoxyphenyl) carbonate
Reactant of Route 5
Reactant of Route 5
Bis(4-methoxyphenyl) carbonate
Reactant of Route 6
Reactant of Route 6
Bis(4-methoxyphenyl) carbonate

Citations

For This Compound
6
Citations
SM Rahmathullah, JE Hall, BC Bender… - journal of medicinal …, 1999 - ACS Publications
Syntheses of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan (1) under mild conditions and their evaluation as prodrugs against Pneumocystis carinii pneumonia (PCP) …
Number of citations: 122 pubs.acs.org
Y Hashimoto, S Hosokawa, F Liang… - The Journal of …, 2021 - ACS Publications
Carbonate esters are utilized as solvents and reagents for C1 building blocks in organic synthesis. This study reports a novel photo-on-demand in situ synthesis of carbonate esters with …
Number of citations: 15 pubs.acs.org
GH Sung, BR Kim, KE Ryu, JJ Kim… - Bulletin of the Korean …, 2014 - koreascience.kr
We demonstrated the synthesis of organic carbonates using alkyl/aryl 4, 5-dichloro-6-oxopyridazine-1 (6H)-carboxylates and alcohol in the presence of aluminum chloride. Alkyl/aryl 4, 5…
Number of citations: 7 koreascience.kr
XY Zhou, X Chen - Synthetic Communications, 2020 - Taylor & Francis
Na 2 CO 3 catalyzed N-carbonylation of indoles using diaryl carbonates as acylation reagent have been developed. It provided an efficient and simple method for the utilization of …
Number of citations: 2 www.tandfonline.com
DJ O'Leary, GW O'Neil - Handbook of Metathesis, 2015 - Wiley Online Library
This chapter focuses on cross‐metathesis applications and surveys the literature between 2003 and 2013, highlighting examples from more than 480 papers. After a brief historical …
Number of citations: 20 onlinelibrary.wiley.com
EEUWD Molybdenum - Handbook of Metathesis, Volume 2 …, 2015 - Wiley Online Library
We begin this chapter by recalling some of the early applications of crossmetathesis (CM) using well-defined Mo and Ru catalysts (Figure 2.1). As illustrated in Scheme 2.1, pioneering …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.